

# Technical Guide: Physicochemical Properties of **tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate**

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## Compound of Interest

Compound Name: *tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate*

Cat. No.: B580619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate**. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide primarily presents computed properties from reputable chemical databases. Furthermore, it outlines detailed, standard experimental protocols for the determination of key physicochemical parameters and spectroscopic characterization, which can be applied to this and similar molecules. A generalized experimental workflow for the synthesis and characterization of such a novel chemical entity is also provided.

## Core Physicochemical Data

The following tables summarize the available computed physicochemical properties for **tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate** (CAS No: 1363382-91-5). These values serve as valuable estimates for researchers in the absence of experimentally confirmed data.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	PubChem
Molecular Weight	201.26 g/mol	PubChem
Appearance	Solid (Predicted)	Chemical Supplier Data
XLogP3-AA	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	49.8 Å <sup>2</sup>	PubChem
Heavy Atom Count	14	PubChem
Complexity	213	PubChem
Formal Charge	0	PubChem

Table 2: Mass Spectrometry Data (Computed)

Property	Value	Source
Exact Mass	201.13649353 g/mol	PubChem
Monoisotopic Mass	201.13649353 g/mol	PubChem

## Experimental Protocols

While specific experimental data for the target compound is not readily available, the following are standard, widely accepted protocols for determining the key physicochemical properties of small molecules in a drug discovery and development setting.

### Determination of Melting Point

Methodology:

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

## Determination of Aqueous Solubility (Shake-Flask Method)

Methodology:

The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculation: The solubility is expressed in units such as mg/mL or  $\mu\text{g/mL}$ .

## Determination of Partition Coefficient (LogP) by Shake-Flask Method

Methodology:

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.<sup>[1][2][3][4][5]</sup>

- Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the solvents. The phases are then allowed to separate completely.
- Sample Preparation: A known amount of the compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol.
- Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase (e.g., if dissolved in the aqueous phase, an equal volume of the n-octanol phase is added).
- Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases, and then the layers are allowed to separate.
- Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Determination of pKa

Methodology:

The pKa, the negative logarithm of the acid dissociation constant, can be determined by various methods, including potentiometric titration.

- **Sample Preparation:** A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.

## Spectroscopic Characterization

### a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **$^1\text{H}$  NMR:** Provides information about the number of different types of protons, their chemical environment, and their connectivity. A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), and the spectrum is recorded.
- **$^{13}\text{C}$  NMR:** Provides information about the carbon skeleton of the molecule.

### b. Infrared (IR) Spectroscopy:

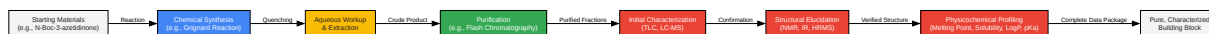
- Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers. The sample can be analyzed as a thin film, a KBr pellet, or in solution.

### c. Mass Spectrometry (MS):

- Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel azetidine-based building block, such as **tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate**, in a drug discovery context.[5][6][7]

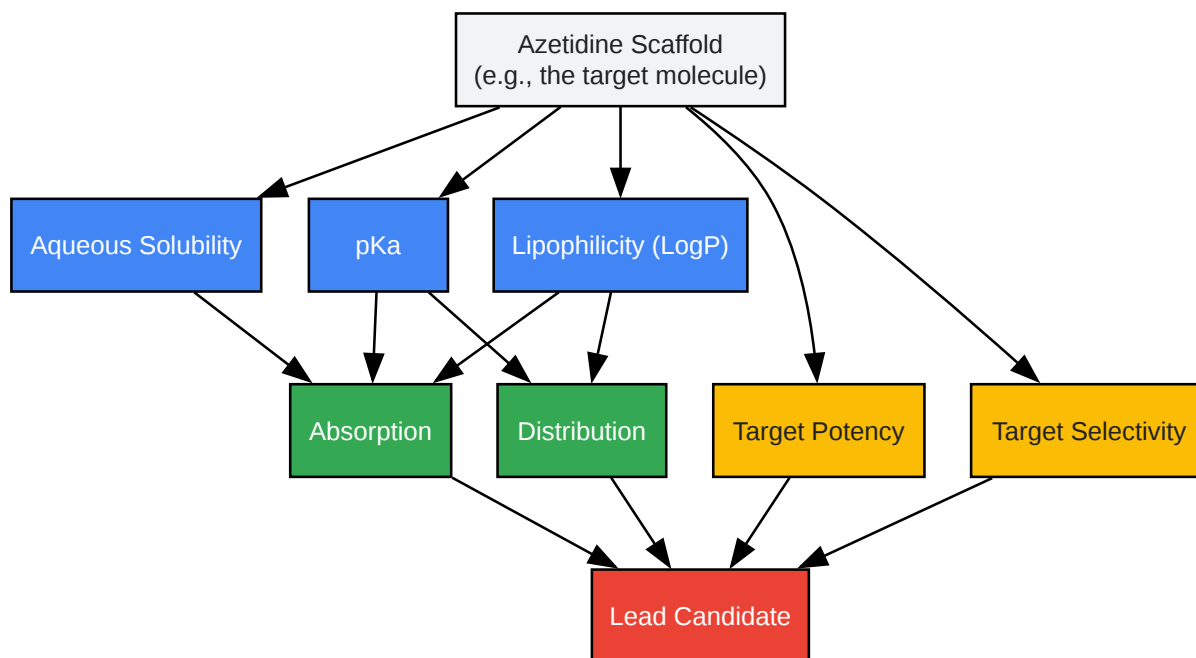


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*Workflow for Synthesis and Characterization of an Azetidine Building Block.*

## Logical Relationships in Drug Discovery

The following diagram illustrates the logical relationship and importance of physicochemical properties in the early stages of drug discovery.



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*Impact of Physicochemical Properties on Drug Candidate Selection.*

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## References

- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub> | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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